
(1E)-1,2-dipyridin-2-ylethane-1,2-dione thiosemicarbazone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1E)-1,2-dipyridin-2-ylethane-1,2-dione thiosemicarbazone is a compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features two pyridine rings connected by an ethane-1,2-dione backbone, with a thiosemicarbazone moiety attached. The presence of these functional groups imparts distinct chemical properties, making it a valuable subject of study in chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1E)-1,2-dipyridin-2-ylethane-1,2-dione thiosemicarbazone typically involves the reaction of 1,2-dipyridin-2-ylethane-1,2-dione with thiosemicarbazide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is heated to around 80-90°C for several hours, allowing the formation of the desired thiosemicarbazone derivative. The product is then purified through recrystallization or column chromatography to obtain a high-purity compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance yield and efficiency. Industrial production would also focus on ensuring the purity and consistency of the final product through rigorous quality control measures.
化学反応の分析
Types of Reactions
(1E)-1,2-dipyridin-2-ylethane-1,2-dione thiosemicarbazone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiosemicarbazone moiety to thiosemicarbazide.
Substitution: The pyridine rings can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiosemicarbazide derivatives.
Substitution: Various substituted pyridine derivatives, depending on the reagents used.
科学的研究の応用
(1E)-1,2-dipyridin-2-ylethane-1,2-dione thiosemicarbazone has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic and electronic properties.
Biology: Investigated for its antimicrobial and antiviral activities, showing promise in inhibiting the growth of certain pathogens.
Medicine: Explored for its anticancer properties, particularly in inducing apoptosis in cancer cells.
作用機序
The mechanism of action of (1E)-1,2-dipyridin-2-ylethane-1,2-dione thiosemicarbazone involves its interaction with various molecular targets:
Molecular Targets: The compound can bind to metal ions, forming stable complexes that can interfere with biological processes.
Pathways Involved: In cancer cells, it may induce apoptosis by generating reactive oxygen species (ROS) and disrupting mitochondrial function. In microbial cells, it can inhibit essential enzymes, leading to cell death.
類似化合物との比較
Similar Compounds
1,2-dipyridin-2-ylethane-1,2-dione: Lacks the thiosemicarbazone moiety but shares the ethane-1,2-dione backbone.
Thiosemicarbazide: Contains the thiosemicarbazone functional group but lacks the pyridine rings.
2,2’-bipyridine: A simpler bipyridine compound without the ethane-1,2-dione and thiosemicarbazone groups.
Uniqueness
(1E)-1,2-dipyridin-2-ylethane-1,2-dione thiosemicarbazone is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. This makes it a versatile compound for various applications, distinguishing it from other similar compounds.
特性
分子式 |
C13H11N5OS |
|---|---|
分子量 |
285.33 g/mol |
IUPAC名 |
[(Z)-(2-oxo-1,2-dipyridin-2-ylethylidene)amino]thiourea |
InChI |
InChI=1S/C13H11N5OS/c14-13(20)18-17-11(9-5-1-3-7-15-9)12(19)10-6-2-4-8-16-10/h1-8H,(H3,14,18,20)/b17-11- |
InChIキー |
ROYMGMZWTFFYMS-BOPFTXTBSA-N |
異性体SMILES |
C1=CC=NC(=C1)/C(=N/NC(=S)N)/C(=O)C2=CC=CC=N2 |
正規SMILES |
C1=CC=NC(=C1)C(=NNC(=S)N)C(=O)C2=CC=CC=N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-Boc-4-[bis(2-hydroxyethyl-d4)amino]-L-phenylalanine Methyl Ester](/img/structure/B13714753.png)
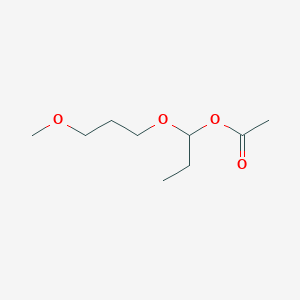
![Ethylmethanethiosulfonate-2-carboxy[(5'-amino-1'-carboxypentyl)iminodiacetic Acid] Amide Tri-tert-butyl ester](/img/structure/B13714760.png)
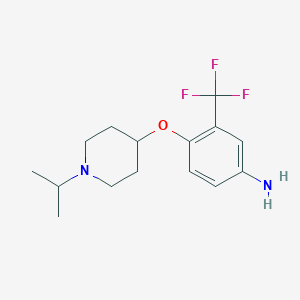
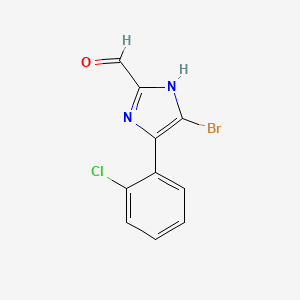


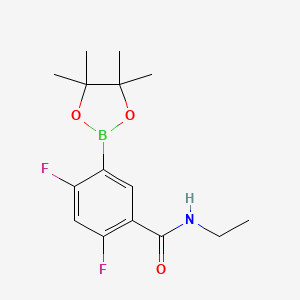
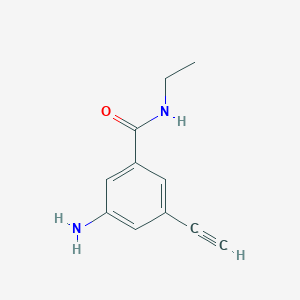
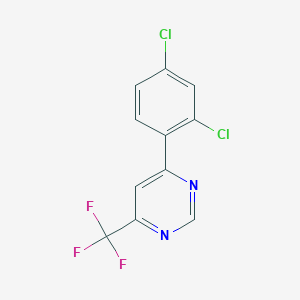
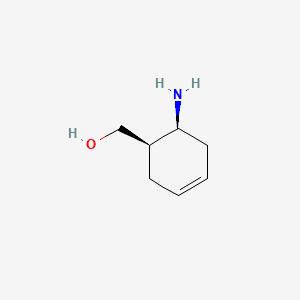

![2-[(1,1-Dioxo-1-benzothiophen-3-yl)methoxycarbonylamino]acetic acid](/img/structure/B13714816.png)

